

# UT-155 In Vitro Assay Protocol for Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | UT-155  |           |  |  |
| Cat. No.:            | B611605 | Get Quote |  |  |

#### **Application Note**

Audience: Researchers, scientists, and drug development professionals.

Introduction: **UT-155** is a potent, selective androgen receptor (AR) degrader (SARD) that has shown significant promise in preclinical studies for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). Unlike traditional AR antagonists that merely block the receptor's function, **UT-155** actively promotes the degradation of both full-length AR and its splice variants (AR-SVs), which are key drivers of resistance to current therapies.[1] **UT-155** binds to the N-terminal domain (NTD) of the AR, a region not targeted by current drugs, and induces its degradation through the proteasomal pathway.[1] This application note provides detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of **UT-155** in prostate cancer cell lines.

### **Data Presentation**

Table 1: In Vitro Efficacy of **UT-155** on Androgen Receptor (AR) Degradation



| Cell Line | AR Status                           | UT-155<br>Concentrati<br>on | Treatment<br>Duration | AR<br>Degradatio<br>n                                                    | Reference |
|-----------|-------------------------------------|-----------------------------|-----------------------|--------------------------------------------------------------------------|-----------|
| LNCaP     | AR-positive                         | 10 μΜ                       | 24 hours              | Significant<br>degradation<br>of full-length<br>AR                       | [1]       |
| 22Rv1     | AR-positive,<br>expresses<br>AR-SVs | 10 - 10,000<br>nM           | 24 hours              | Dose-<br>dependent<br>degradation<br>of full-length<br>AR and AR-<br>SVs | [2]       |
| LNCaP-95  | Expresses<br>AR and AR-<br>SVs      | 10 μΜ                       | 24 hours              | Degradation<br>of full-length<br>AR and AR-<br>SVs                       | [2]       |
| D567es    | Expresses<br>AR-V567es              | 10 μΜ                       | 24 hours              | Degradation of AR-V567es                                                 | [2]       |

Table 2: Effect of **UT-155** on AR Target Gene Expression



| Cell Line | Gene  | UT-155<br>Concentrati<br>on | Treatment<br>Duration | Effect on<br>Expression                          | Reference |
|-----------|-------|-----------------------------|-----------------------|--------------------------------------------------|-----------|
| LNCaP     | FKBP5 | Dose-<br>response           | 24 hours              | Inhibition of<br>R1881-<br>induced<br>expression | [3]       |
| 22Rv1     | FKBP5 | 10 - 10,000<br>nM           | 48 hours              | Inhibition of expression                         | [2]       |
| LNCaP     | PSA   | Dose-<br>response           | Not Specified         | Inhibition of<br>R1881-<br>induced<br>expression | [1]       |

Table 3: Effect of UT-155 on Prostate Cancer Cell Viability

| Cell Line | Assay     | UT-155<br>Concentrati<br>on | Treatment<br>Duration | Effect on<br>Cell<br>Viability                    | Reference |
|-----------|-----------|-----------------------------|-----------------------|---------------------------------------------------|-----------|
| LNCaP     | SRB assay | Dose-<br>response           | 6 days                | Inhibition of<br>R1881-<br>induced cell<br>growth | [3]       |

# **Experimental Protocols**Cell Culture of LNCaP Prostate Cancer Cells

This protocol describes the standard culture conditions for LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line.

#### Materials:

• LNCaP cells (ATCC® CRL-1740™)



- RPMI-1640 Medium (e.g., Gibco™ 11875093)
- Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco™ 10437028)
- Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco™ 15140122)
- 0.25% Trypsin-EDTA (e.g., Gibco™ 25200056)
- Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco™ 10010023)
- Charcoal-stripped FBS (for androgen deprivation studies) (e.g., Gibco™ 12676029)
- Methyltrienolone (R1881) (e.g., PerkinElmer NLP005005MG)

#### Procedure:

- Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Cell Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.
- Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Maintenance: Change the medium every 2-3 days.
- Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 5-10 minutes until cells detach.
   Neutralize the trypsin with complete growth medium and split the cells at a ratio of 1:3 to 1:6.
- Androgen Deprivation: For experiments involving androgen stimulation, culture cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment.

## Western Blot for Androgen Receptor Degradation



This protocol details the procedure to assess the degradation of the androgen receptor (AR) in prostate cancer cells following treatment with **UT-155**.

#### Materials:

- LNCaP or 22Rv1 cells
- UT-155
- RIPA lysis buffer (with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary Antibody: Rabbit anti-Androgen Receptor (e.g., Cell Signaling Technology #3202, 1:1000 dilution)[4]
- Loading Control Primary Antibody: Mouse anti-β-Actin (e.g., Sigma-Aldrich A5441, 1:5000 dilution)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- MG-132 (proteasome inhibitor, optional)

#### Procedure:

 Cell Treatment: Seed prostate cancer cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of UT-155 (e.g., 0.01, 0.1, 1, 10 μM) for a



specified duration (e.g., 24 hours). A vehicle-treated group (e.g., DMSO) should be included as a control. For experiments investigating the mechanism of degradation, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 1-2 hours before adding **UT-155**.[1]

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against the Androgen Receptor overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

### **Cell Viability Assay (MTS Assay)**



This protocol describes how to measure the effect of **UT-155** on the viability of prostate cancer cells.

#### Materials:

- Prostate cancer cells (e.g., LNCaP)
- UT-155
- 96-well plates
- MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.
- Cell Treatment: The next day, replace the medium with fresh medium containing various concentrations of **UT-155** (e.g., a serial dilution from 0.001 to 10  $\mu$ M). Include a vehicle-treated control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
- MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of UT-155 that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the UT-155 concentration.

# Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol is for quantifying the mRNA expression of AR target genes, such as FKBP5, in response to **UT-155** treatment.



#### Materials:

- Prostate cancer cells (e.g., LNCaP)
- UT-155
- R1881 (synthetic androgen)
- RNA extraction kit (e.g., Qiagen RNeasy Kit)
- cDNA synthesis kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit)
- SYBR Green qPCR Master Mix
- qPCR instrument
- qPCR primers (see Table 4)

Table 4: Validated qPCR Primer Sequences

| Gene  | Forward Primer (5'<br>to 3') | Reverse Primer (5'<br>to 3') | Reference       |
|-------|------------------------------|------------------------------|-----------------|
| AR    | CCAGGAGCAGAGA                | AGCCCCACTGAGTC               | (PrimerBank ID: |
|       | GCGTGA                       | ATCCAA                       | 31011141a1)     |
| FKBP5 | GCAGGAAGGCATCA               | GCTCTTTGAAGGGC               | (PrimerBank ID: |
|       | GTCG                         | TTTGTC                       | 6632313a1)      |
| GAPDH | AGCCACATCGCTCA               | GCCCAATACGACCA               | (PrimerBank ID: |
|       | GACAC                        | AATCC                        | 37840493c1)     |

#### Procedure:

 Cell Treatment: Seed and treat cells as described in the Western Blot protocol. For studying the inhibition of androgen-induced gene expression, co-treat with R1881 (e.g., 0.1 nM) and UT-155.



- RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
  - Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target gene (e.g., FKBP5) and a housekeeping gene (e.g., GAPDH).
  - Run the qPCR reaction in a real-time PCR system.
- Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: **UT-155** signaling pathway in prostate cancer cells.





Click to download full resolution via product page

Caption: Western Blot experimental workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [UT-155 In Vitro Assay Protocol for Prostate Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611605#ut-155-in-vitro-assay-protocol-for-prostate-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com